molecular formula C20H22ClNO5 B4299337 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid

3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid

Cat. No. B4299337
M. Wt: 391.8 g/mol
InChI Key: ITKXYKNEUSYDAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid, also known as MK-886, is a synthetic compound that belongs to the class of leukotriene biosynthesis inhibitors. It was first synthesized in the 1990s and has since been studied extensively for its potential applications in scientific research.

Mechanism of Action

3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid works by inhibiting the enzyme 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes. By inhibiting FLAP, 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid prevents the formation of leukotrienes and reduces inflammation.
Biochemical and Physiological Effects:
3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of disease, including asthma, arthritis, and cancer. It has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid for lab experiments is its specificity for FLAP. This allows researchers to study the role of leukotrienes in various diseases without affecting other pathways. However, one limitation of 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid is its relatively low potency, which can make it difficult to achieve therapeutic effects in vivo.

Future Directions

There are a number of future directions for the study of 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid. One area of interest is the potential use of 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid in combination with other drugs for the treatment of various diseases. Another area of interest is the development of more potent FLAP inhibitors that may be more effective in vivo. Additionally, the role of leukotrienes in various diseases is still not fully understood, and further research is needed to elucidate their role and potential therapeutic applications.

Scientific Research Applications

3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the biosynthesis of leukotrienes, which are inflammatory mediators that play a role in various diseases such as asthma, arthritis, and cancer. As such, 3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid has been studied for its potential applications in the treatment of these diseases.

properties

IUPAC Name

3-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5/c1-13(2)27-17-7-3-14(4-8-17)18(11-20(24)25)22-19(23)12-26-16-9-5-15(21)6-10-16/h3-10,13,18H,11-12H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKXYKNEUSYDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Chlorophenoxy)acetyl]amino}-3-[4-(propan-2-yloxy)phenyl]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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